molecular formula C22H25N3O4S B11230900 3-Piperidino-2-(1-pyrrolidinylsulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one

3-Piperidino-2-(1-pyrrolidinylsulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one

Cat. No.: B11230900
M. Wt: 427.5 g/mol
InChI Key: IXMCVJWRDXYNJF-UHFFFAOYSA-N
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Description

3-Piperidino-2-(1-pyrrolidinylsulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one is a complex organic compound that belongs to the class of dibenzooxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidino-2-(1-pyrrolidinylsulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one typically involves multi-step organic reactions. One common method involves the reaction of 2-fluorobenzonitriles with 2-aminophenols and 2-aminoethanol under base-promoted conditions. This reaction can be carried out using potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) as the base, yielding the desired dibenzooxazepine derivatives in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the base-promoted synthesis method suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Piperidino-2-(1-pyrrolidinylsulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted dibenzooxazepines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Piperidino-2-(1-pyrrolidinylsulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Piperidino-2-(1-pyrrolidinylsulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones
  • Acridones
  • 7,12-dihydrodibenzo[b,e][1,4]oxazocin-6H-ones
  • Dibenzo[b,f]azepin-10(11H)-ones

Uniqueness

Its ability to undergo various chemical reactions and its potential use in diverse scientific fields make it a valuable compound for research and development .

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

9-piperidin-1-yl-8-pyrrolidin-1-ylsulfonyl-5H-benzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C22H25N3O4S/c26-22-16-14-21(30(27,28)25-12-6-7-13-25)18(24-10-4-1-5-11-24)15-20(16)29-19-9-3-2-8-17(19)23-22/h2-3,8-9,14-15H,1,4-7,10-13H2,(H,23,26)

InChI Key

IXMCVJWRDXYNJF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C3C(=C2)OC4=CC=CC=C4NC3=O)S(=O)(=O)N5CCCC5

Origin of Product

United States

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